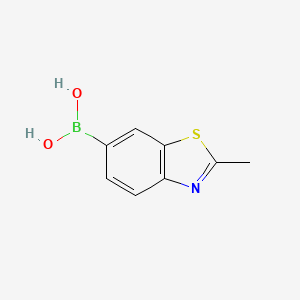
2-Methylbenzothiazole-6-boronic acid
Overview
Description
2-Methylbenzothiazole-6-boronic acid, also known as MeBTB, is an organic compound with the chemical formula C8H8BNO2S. It has a molecular weight of 193.03 g/mol . The IUPAC name for this compound is 2-methyl-1,3-benzothiazol-6-ylboronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The linear formula of this compound is C8H8BNO2S . The InChI code for this compound is 1S/C8H8BNO2S/c1-5-10-7-3-2-6 (9 (11)12)4-8 (7)13-5/h2-4,11-12H,1H3 .Physical and Chemical Properties Analysis
The compound is stored at refrigerated temperatures .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They serve as key scaffolds in the development of therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity and modifiability of benzothiazoles allow for the synthesis of compounds with enhanced biological activities and specific pharmacological profiles (Rosales-Hernández et al., 2022).
Boronic Acid Drugs in Drug Discovery
Boronic acids have been recognized for their unique properties in drug discovery, leading to the approval of several boronic acid-based drugs by regulatory agencies. These compounds are valued for potentially enhancing drug potency and improving pharmacokinetic profiles. The versatility of boronic acids in medicinal chemistry highlights their capacity to interact with biological molecules in a reversible manner, offering a distinctive mechanism of action for therapeutic applications (Plescia & Moitessier, 2020).
Antioxidant Capacity and Environmental Applications
The assessment of antioxidant capacity is crucial in evaluating the potential health benefits of compounds. Studies on related benzothiazoline compounds, such as the ABTS radical cation assay, provide insights into the antioxidant properties that could be explored in benzothiazole boronic acids. These properties are essential in understanding the role of these compounds in combating oxidative stress and related diseases (Ilyasov et al., 2020).
Environmental Remediation
The role of boronic acids and related compounds in environmental science, especially in the treatment of organic pollutants through enzymatic processes, is an area of growing interest. These compounds can act as redox mediators, enhancing the degradation efficiency of persistent organic pollutants in wastewater treatment. This application underscores the potential environmental benefits of boronic acid derivatives in pollution control (Husain & Husain, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methylbenzothiazole-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19303 , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which is a crucial process in various fields, including pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagent, such as this compound, plays a crucial role in the reaction’s success .
Biochemical Analysis
Biochemical Properties
2-Methylbenzothiazole-6-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating the formation of enzyme-substrate complexes. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and inhibition .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, this compound can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play essential roles in metabolic processes. For instance, this compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the synthesis and degradation of other biomolecules, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTHDHCPCNNOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(S2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729122 | |
| Record name | (2-Methyl-1,3-benzothiazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866332-18-5 | |
| Record name | (2-Methyl-1,3-benzothiazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




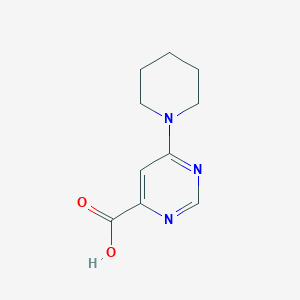





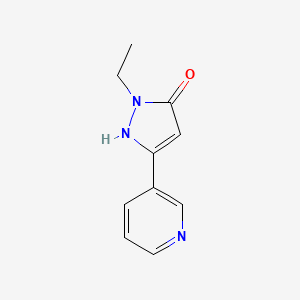
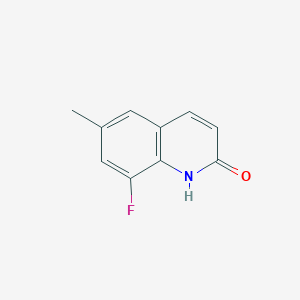

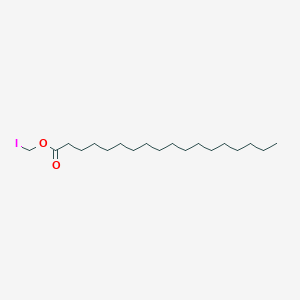
![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)

